molecular formula C13H14O5 B14403881 Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate CAS No. 88341-28-0

Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate

Katalognummer: B14403881
CAS-Nummer: 88341-28-0
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: LUOGMDGUGMSSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C16H18O5 It is known for its unique structure, which includes a benzene ring substituted with a methyl 3-oxobutan-2-yl group and two ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with methyl 3-oxobutan-2-yl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl) or iron(III) chloride (FeCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which may interact with enzymes or receptors in biological systems. The benzene ring’s substitution pattern also influences its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-oxobutan-2-yl benzene-1,2-dicarboxylate: shares similarities with other esterified benzene derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the 3-oxobutan-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

88341-28-0

Molekularformel

C13H14O5

Molekulargewicht

250.25 g/mol

IUPAC-Name

1-O-methyl 2-O-(3-oxobutan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-7-5-4-6-10(11)12(15)17-3/h4-7,9H,1-3H3

InChI-Schlüssel

LUOGMDGUGMSSLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)OC(=O)C1=CC=CC=C1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.